molecular formula C17H12N2O3 B2740662 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 851879-54-4

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2740662
CAS No.: 851879-54-4
M. Wt: 292.294
InChI Key: JJZIQMPGYNVDCM-UHFFFAOYSA-N
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Description

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzofuran moiety attached to a quinoxalinone structure, making it a unique entity in the realm of heterocyclic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the reaction of benzofuran-2-carboxylic acid with appropriate quinoxalinone derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize yield optimization, purity enhancement, and cost-effectiveness. The use of automated reactors and continuous flow systems can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biochemical pathways that are crucial for cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-benzofuran-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its unique combination of benzofuran and quinoxalinone structures. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

4-(1-benzofuran-2-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-10-19(13-7-3-2-6-12(13)18-16)17(21)15-9-11-5-1-4-8-14(11)22-15/h1-9H,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZIQMPGYNVDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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